(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways (Ilyasov et al., 2020): This review elucidates the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It discusses the specific reactions, such as coupling, that may bias comparisons between antioxidants, highlighting the complexity of evaluating antioxidant capacity in compounds with phenolic nature.
Synthetic Utilities of Heterocyclic Compounds
SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[1,5]diazepines
(Ibrahim, 2011): This review covers methods developed for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, including azolylthiazoles, showcasing the potential for creating compounds with the thiazolo[3,2-b][1,2,4]triazol structure for various biological applications.
Pharmacological Evaluation and Molecular Docking
POCl3 Mediated Syntheses, Pharmacological Evaluation, and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as Potential Antioxidant and Anti-inflammatory Agents (Raut et al., 2020): This research focuses on benzofused thiazole analogues, which like the queried compound, are synthesized for evaluation as antioxidant and anti-inflammatory agents. The study emphasizes the significance of structural analysis and bioactivity assays in identifying new therapeutic molecules.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-2-6-17(7-3-15)22-25-23-27(26-22)18(13-31-23)10-11-24-21(28)9-5-16-4-8-19-20(12-16)30-14-29-19/h2-9,12-13H,10-11,14H2,1H3,(H,24,28)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSFVQKIZORYEN-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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